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For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromoquinolin-3-ol is a heterocyclic compound featuring a quinoline core structure.

Specifically, it is characterized by a bromine atom substituted at the C4 position and a hydroxyl

group at the C3 position.[1] This distinct substitution pattern creates a unique electronic

distribution that significantly influences the compound's chemical reactivity, physical properties,

and potential biological applications.[1] The planar nature of the fused bicyclic system,

comprising a benzene and a pyridine ring, allows for potential π-π stacking interactions, which

is a key consideration in both biological systems and crystal structure engineering.[1] This

guide provides a comprehensive overview of the known physical and chemical properties of 4-
Bromoquinolin-3-ol, along with experimental protocols for its synthesis and characterization.

Chemical Identity and Physical Properties
4-Bromoquinolin-3-ol is a solid under standard conditions.[1] Its solubility is dictated by the

dual nature of its functional groups: the hydroxyl group enhances solubility in polar solvents,

while the bromine atom imparts lipophilic character.[1] For stability, the compound should be

stored at 2-8°C under an inert atmosphere.[1][2]
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Table 1: Chemical Identifiers for 4-Bromoquinolin-3-ol
Parameter Value

IUPAC Name 4-bromoquinolin-3-ol[1]

CAS Number 32435-61-3[1]

Molecular Formula C₉H₆BrNO[3]

Molecular Weight 224.05 g/mol

InChI
InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-

8(9)12/h1-5,12H[3]

InChIKey BJEMWAKSVKPWBC-UHFFFAOYSA-N[1][3]

SMILES C1=CC=C2C(=C1)C(=C(C=N2)O)Br[1][3]

Table 2: Physical and Chemical Properties of 4-
Bromoquinolin-3-ol

Property Value Source

Physical Form Solid, White to off-white [1]

Melting Point 181-183 °C [2]

Boiling Point 327.9±22.0 °C (Predicted)[2]

Density 1.705±0.06 g/cm³ (Predicted)[2]

pKa 5.74±0.50 (Predicted)[2]

Storage Temperature 2-8°C, under nitrogen [2]

Spectroscopic and Analytical Data
The characterization of 4-Bromoquinolin-3-ol relies on several standard spectroscopic

techniques to confirm its structure and purity.[1]

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the substitution pattern, with

distinct signals for the aromatic protons of the quinoline ring and the hydroxyl proton.[1]
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to verify the

molecular formula (C₉H₆BrNO) and observe the characteristic isotopic pattern of bromine.[1]

Infrared (IR) Spectroscopy: This technique helps to identify the characteristic absorption

bands for the O-H stretch of the hydroxyl group and the vibrations of the aromatic system.[1]

Table 3: Predicted Collision Cross Section (CCS) Data
for 4-Bromoquinolin-3-ol Ions

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 223.97057 136.5[1] / 136.7[3]

[M+Na]⁺ 245.95251 142.1[1] / 149.8[3]

[M+K]⁺ 261.92645 141.2[1] / 138.2[3]

[M+NH₄]⁺ 240.99711 142.4[1] / 158.1[3]

[M-H]⁻ 221.95601 137.7[1] / 141.9[3]

[M+Na-2H]⁻ 243.93796 141.4[1] / 147.2[3]

[M]⁺ 222.96274 136.6[1] / 155.0[3]

[M]⁻ 222.96384 136.6[1] / 155.0[3]

Data sourced from predicted values and may vary based on experimental conditions.[3]

Chemical Reactivity and Profile
The chemical behavior of 4-Bromoquinolin-3-ol is governed by its key functional groups:

C3-Hydroxyl Group: This group can participate in hydrogen bonding and acts as a

nucleophile in various chemical reactions.[1]

C4-Bromine Atom: The bromine atom is a reactive site for nucleophilic substitution and is

particularly amenable to metal-catalyzed coupling reactions, making it a valuable handle for

further molecular elaboration.[1] Its position at C4 is less sterically hindered compared to

other locations, which may facilitate these reactions.[1]
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Quinoline Nitrogen: The nitrogen atom in the quinoline ring can function as a basic center

and a coordination site for metal ions.[1]

The interplay between the electron-donating hydroxyl group and the electron-withdrawing

bromine atom on the quinoline scaffold creates a unique electronic environment that dictates

the compound's overall reactivity.[1]

Experimental Protocols
Proposed Synthesis
While a specific, published synthesis for 4-Bromoquinolin-3-ol is not readily available, a

plausible route can be adapted from established methods for similar quinoline derivatives, such

as the synthesis of 4-bromoquinoline from quinolin-4-ol.[4] A key consideration would be the

protection of the hydroxyl group at the C3 position during the bromination step.

Example Adapted Protocol (Hypothetical):

Starting Material: Begin with a suitable precursor, such as quinolin-3-ol.

Protection of Hydroxyl Group (if necessary): The C3-OH group may need to be protected

using a standard protecting group strategy to prevent unwanted side reactions during

bromination.

Bromination: A method analogous to the synthesis of 4-bromoquinoline could be employed.

This involves reacting the protected quinolin-3-ol with a brominating agent like phosphorus

tribromide (PBr₃) in an anhydrous solvent such as N,N-dimethylformamide (DMF) under an

inert atmosphere (e.g., nitrogen).[4]

Work-up: The reaction would be quenched, typically with ice, and then neutralized or basified

(e.g., with sodium bicarbonate solution).[4] The product would then be extracted using an

organic solvent like ethyl acetate.[4]

Deprotection: The protecting group on the C3-hydroxyl would be removed under appropriate

conditions.

Purification: The final crude product would be purified to yield 4-Bromoquinolin-3-ol.
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Proposed Synthesis Workflow for 4-Bromoquinolin-3-ol

Quinolin-3-ol Precursor

Protection of C3-OH Group

 (If required)

Bromination
(e.g., PBr3 in DMF)

 (Direct, if OH is stable)

Reaction Quench
& Extraction

Deprotection of C3-OH

 (If protected)

Purification
(Chromatography/Recrystallization)

 (If not protected)

4-Bromoquinolin-3-ol
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Analytical Workflow for Characterization

Initial Checks

Spectroscopic Analysis

TLC Analysis
(Purity Check)

IR Spectroscopy
(Functional Groups, e.g., -OH)

Melting Point
(Comparison)

Mass Spectrometry
(Molecular Weight & Formula, Br isotope pattern)

NMR (1H & 13C)
(Structural Elucidation)

Structurally Confirmed
Compound

Purified Sample of
4-Bromoquinolin-3-ol
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Structure-Activity Relationship Logic

4-Bromoquinolin-3-ol

C4-Bromine

C3-Hydroxyl

Planar Quinoline Core

Increased Lipophilicity Hydrogen Bonding Capacity Potential DNA Intercalation

Enhanced Membrane Penetration Improved Target Binding Affinity Disruption of DNA Processes

Potential Biological Activity
(e.g., Antimicrobial, Anticancer)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ol]. BenchChem, [2025]. [Online PDF]. Available at:
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bromoquinolin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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